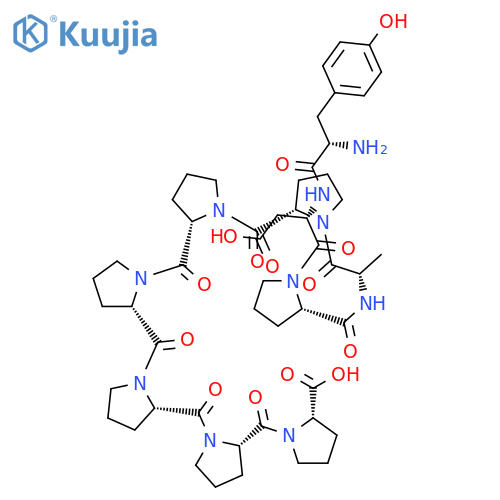

Cas no 128439-50-9 (L-Tyrosyl-L-α-aspartyl-L-prolyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline)

L-Tyrosyl-L-α-aspartyl-L-prolyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline 化学的及び物理的性質

名前と識別子

-

- Trypsin-modulatingoostatic factor (Aedes aegypti) (9CI)

- (2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbo

- oostatic factor, mosquito

- H-Ydpapppppp-OH

- L-tyrosyl-L-alpha-aspartyl-L-prolyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline

- Mosquito oostatic factor

- Oostatic hormone A (Aedes aegypti)

- Peptide oostatic hormone

- Peptide oostatic hormone (Diptera)

- TMOF

- TMOF, mosquito

- Trypsin modulating oostatic factor, mosquito

- Tyrosyl-aspartyl-prolyl-alanyl-prolyl-prolyl-prolyl-prolyl-prolyl-proline

- 128439-50-9

- H-Tyr-Asp-Pro-Ala-Pro-Pro-Pro-Pro-Pro-Pro-OH

- (2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

- DTXSID40155902

- BSVHTRRLCAVQCZ-JDEXMCKMSA-N

- NH2-Tyr-Asp-Pro-Ala-Pro-Pro-Pro-Pro-Pro-Pro-COOH

- L-Tyrosyl-L-α-aspartyl-L-prolyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline

-

- インチ: InChI=1S/C51H70N10O14/c1-29(53-43(66)34-9-2-20-55(34)45(68)33(28-41(63)64)54-42(65)32(52)27-30-16-18-31(62)19-17-30)44(67)56-21-3-10-35(56)46(69)57-22-4-11-36(57)47(70)58-23-5-12-37(58)48(71)59-24-6-13-38(59)49(72)60-25-7-14-39(60)50(73)61-26-8-15-40(61)51(74)75/h16-19,29,32-40,62H,2-15,20-28,52H2,1H3,(H,53,66)(H,54,65)(H,63,64)(H,74,75)/t29-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1

- InChIKey: BSVHTRRLCAVQCZ-JDEXMCKMSA-N

- SMILES: OC1C=CC(C[C@@H](C(N[C@H](C(N2CCC[C@H]2C(N[C@H](C(N2CCC[C@H]2C(N2CCC[C@H]2C(N2CCC[C@H]2C(N2CCC[C@H]2C(N2CCC[C@H]2C(N2CCC[C@H]2C(=O)O)=O)=O)=O)=O)=O)=O)C)=O)=O)CC(=O)O)=O)N)=CC=1

計算された属性

- 精确分子量: 1046.5077

- 同位素质量: 1046.507297

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 氢键受体数量: 15

- 重原子数量: 75

- 回転可能化学結合数: 16

- 複雑さ: 2240

- 共价键单元数量: 1

- 原子立体中心数の決定: 10

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- Surface Charge: 0

- トポロジー分子極性表面積: 321

- 互变异构体数量: 8

- XLogP3: -2.8

じっけんとくせい

- 密度みつど: 1.437

- Boiling Point: 1401.1°C at 760 mmHg

- フラッシュポイント: 801.2°C

- Refractive Index: 1.633

- PSA: 321.22

L-Tyrosyl-L-α-aspartyl-L-prolyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | H261280-50mg |

L-Tyrosyl-L-α-aspartyl-L-prolyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline |

128439-50-9 | 50mg |

$563.00 | 2023-05-18 | ||

| TRC | H261280-10mg |

L-Tyrosyl-L-α-aspartyl-L-prolyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline |

128439-50-9 | 10mg |

$161.00 | 2023-05-18 | ||

| TRC | H261280-25mg |

L-Tyrosyl-L-α-aspartyl-L-prolyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline |

128439-50-9 | 25mg |

$316.00 | 2023-05-18 |

L-Tyrosyl-L-α-aspartyl-L-prolyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline 関連文献

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

L-Tyrosyl-L-α-aspartyl-L-prolyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolineに関する追加情報

Recent Advances in the Study of L-Tyrosyl-L-α-aspartyl-L-prolyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline (CAS: 128439-50-9)

The peptide L-Tyrosyl-L-α-aspartyl-L-prolyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline (CAS: 128439-50-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This decapeptide, characterized by its unique proline-rich sequence, has been the subject of multiple studies aimed at elucidating its structural properties, biological activities, and potential therapeutic applications. The following sections provide a comprehensive overview of the latest findings related to this compound.

Recent structural studies utilizing nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have revealed that the peptide adopts a polyproline II (PPII) helix conformation, a secondary structure commonly associated with protein-protein interactions. This structural feature is particularly relevant given the peptide's potential role in modulating intracellular signaling pathways. Computational modeling studies further support these findings, highlighting the stability of the PPII helix under physiological conditions.

In vitro and in vivo studies have demonstrated that L-Tyrosyl-L-α-aspartyl-L-prolyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline exhibits high affinity for specific extracellular matrix components, particularly collagen and elastin. This binding affinity suggests potential applications in tissue engineering and regenerative medicine. Additionally, the peptide has shown promising results in preclinical models of fibrosis, where it appears to inhibit excessive collagen deposition by disrupting fibroblast activation.

From a pharmacological perspective, recent investigations have focused on optimizing the delivery and bioavailability of this peptide. Due to its relatively large molecular weight and hydrophilicity, researchers have explored various formulation strategies, including nanoparticle encapsulation and chemical modification of the N-terminus. Preliminary data indicate that these approaches significantly enhance the peptide's stability and cellular uptake, thereby improving its therapeutic potential.

Ongoing clinical trials are evaluating the safety and efficacy of L-Tyrosyl-L-α-aspartyl-L-prolyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline in treating fibrotic disorders and age-related tissue degeneration. Early-phase results are encouraging, with no significant adverse effects reported to date. However, further studies are required to fully characterize the peptide's pharmacokinetic and pharmacodynamic profiles in human subjects.

In conclusion, the latest research on L-Tyrosyl-L-α-aspartyl-L-prolyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline (CAS: 128439-50-9) underscores its multifaceted biological activities and therapeutic potential. Future studies should focus on elucidating its mechanism of action at the molecular level and exploring its applications in other disease contexts, such as cancer metastasis and inflammatory conditions.

128439-50-9 (L-Tyrosyl-L-α-aspartyl-L-prolyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline) Related Products

- 17355-18-9(Phe-Tyr-OH)

- 113274-56-9(Hirudin (54-65) (desulfated) Trifluoroacetate)

- 2034466-97-0(N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide)

- 2219380-37-5(methyl 6-bromo-3-formylpyrazolo1,5-apyridine-2-carboxylate)

- 476323-53-2(3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide)

- 1024018-70-9(1-(3-Nitro-4-{4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidino}phenyl)-1-ethanone)

- 1806392-87-9(6-(2-Chloroacetyl)-2-(chloromethyl)benzo[d]oxazole)

- 1368483-63-9(2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole)

- 6761-70-2(2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride)

- 20884-63-3(2-(isopropylsulfonyl)benzoic Acid)